molecular formula C11H15ClN2O2 B13619891 Methyl 3-[(azetidin-3-yl)amino]benzoate hydrochloride

Methyl 3-[(azetidin-3-yl)amino]benzoate hydrochloride

Cat. No.: B13619891
M. Wt: 242.70 g/mol
InChI Key: HQDYTLOWLYTCPN-UHFFFAOYSA-N
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Description

Methyl 3-[(azetidin-3-yl)amino]benzoate hydrochloride is a chemical compound with a molecular formula of C11H14ClNO2 It is known for its unique structure, which includes an azetidine ring attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(azetidin-3-yl)amino]benzoate hydrochloride typically involves the reaction of 3-aminobenzoic acid with azetidine. The process includes esterification and subsequent formation of the hydrochloride salt. The reaction conditions often require the use of solvents such as methanol or ethanol and catalysts like sulfuric acid to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification reactions under controlled temperature and pressure conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, including crystallization and recrystallization, are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(azetidin-3-yl)amino]benzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the azetidine ring or benzoate ester is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions may vary, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted benzoate esters.

Scientific Research Applications

Methyl 3-[(azetidin-3-yl)amino]benzoate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-[(azetidin-3-yl)amino]benzoate hydrochloride involves its interaction with molecular targets and pathways within biological systems. The azetidine ring and benzoate ester moieties play crucial roles in its activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(azetidin-3-yloxy)benzoate hydrochloride
  • Methyl-3-aminobenzoate
  • Methyl-m-aminobenzoate

Uniqueness

Methyl 3-[(azetidin-3-yl)amino]benzoate hydrochloride is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.70 g/mol

IUPAC Name

methyl 3-(azetidin-3-ylamino)benzoate;hydrochloride

InChI

InChI=1S/C11H14N2O2.ClH/c1-15-11(14)8-3-2-4-9(5-8)13-10-6-12-7-10;/h2-5,10,12-13H,6-7H2,1H3;1H

InChI Key

HQDYTLOWLYTCPN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC2CNC2.Cl

Origin of Product

United States

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